molecular formula C27H26N2O4S B11452209 12,12-dimethyl-6-phenacyl-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione

12,12-dimethyl-6-phenacyl-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione

Cat. No.: B11452209
M. Wt: 474.6 g/mol
InChI Key: MDXJNVZWFUOAAS-UHFFFAOYSA-N
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Description

12,12-dimethyl-6-phenacyl-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione is a complex organic compound with a unique tricyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. Its intricate molecular architecture makes it a subject of interest for synthetic chemists and researchers exploring new chemical reactions and mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12,12-dimethyl-6-phenacyl-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione involves a multi-step process. One of the key steps includes the formation of the tricyclic core through a tandem C–N and C–O bond formation reaction. This reaction can be carried out under mild conditions using renewable levulinic acid as a starting material . The reaction typically involves the use of methyl chloroformate and variously substituted o-aminobenzyl alcohols in the presence of triethylamine as a base in toluene at room temperature .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms could be explored to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

12,12-dimethyl-6-phenacyl-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the tricyclic core, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

12,12-dimethyl-6-phenacyl-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione has several scientific research applications:

    Chemistry: Used as a model compound to study new synthetic methodologies and reaction mechanisms.

    Medicine: Exploration of its pharmacological properties for potential therapeutic uses.

    Industry: Utilized in the synthesis of advanced materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of biochemical pathways, depending on the nature of the substituents and the overall structure of the compound. Detailed studies on its binding affinity and selectivity towards various targets are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 12,12-dimethyl-6-phenacyl-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7)-diene-3,5-dione apart from similar compounds is its unique tricyclic structure and the presence of multiple functional groups

Properties

Molecular Formula

C27H26N2O4S

Molecular Weight

474.6 g/mol

IUPAC Name

12,12-dimethyl-6-phenacyl-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione

InChI

InChI=1S/C27H26N2O4S/c1-27(2)15-20-22(17-33-27)34-25-23(20)24(31)28(14-13-18-9-5-3-6-10-18)26(32)29(25)16-21(30)19-11-7-4-8-12-19/h3-12H,13-17H2,1-2H3

InChI Key

MDXJNVZWFUOAAS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=O)N3CC(=O)C4=CC=CC=C4)CCC5=CC=CC=C5)C

Origin of Product

United States

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